Enhanced CBX1 Chromodomain Affinity via Bromine Substitution
The 7-bromo substitution confers a substantial enhancement in binding affinity for the CBX1 chromodomain compared to the non-brominated parent scaffold. A derivative of 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid exhibits a Kd of 1,750 nM, whereas a derivative of the non-brominated 1-oxo-1H-isochromene-3-carboxylic acid displays a Kd of 75,000 nM [1]. This represents a >40-fold improvement in affinity.
| Evidence Dimension | Binding Affinity (Kd) to Human CBX1 Chromodomain |
|---|---|
| Target Compound Data | 1,750 nM (derivative of 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid) |
| Comparator Or Baseline | 75,000 nM (derivative of 1-oxo-1H-isochromene-3-carboxylic acid, non-brominated parent) |
| Quantified Difference | ~43-fold improvement (lower Kd indicates stronger binding) |
| Conditions | Fluorescence polarization assay; N-terminal His6-tagged human CBX1 (residues 20-73) expressed in E. coli BL21; competitive binding with FITC-peptide-3 [1]. |
Why This Matters
The 43-fold affinity gain directly impacts the compound's utility as a chemical probe for epigenetic target validation and influences the selection of starting points for hit-to-lead optimization in drug discovery programs.
- [1] BindingDB. BDBM50538810 (derivative of 7-bromo-1-oxo-1H-isochromene-3-carboxylic acid) Kd = 1,750 nM for CBX1; BDBM50155893 (derivative of non-brominated parent) Kd = 75,000 nM for CBX1. Data curated by ChEMBL and University of Victoria. View Source
